molecular formula C22H21FN2O4 B2581165 N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946228-02-0

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2581165
CAS No.: 946228-02-0
M. Wt: 396.418
InChI Key: ONDMVJBZNQAWRL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule with a molecular formula of C22H21FN2O4 and a molecular weight of 396.4 g/mol . This acetamide derivative features a complex structure that includes a 2-fluorophenyl group and a pyridinone ring system ether-linked to a 2-methylbenzyl group . Compounds within this structural family, characterized by pyridinone cores and fluorinated aromatic rings, are frequently investigated in medicinal chemistry for their potential as kinase inhibitors . For instance, structurally related quinazoline derivatives have been explored as selective Aurora Kinase B (AURKB) inhibitors, showing promise in preclinical cancer research for their role in disrupting cell cycle progression in rapidly dividing cells . The presence of multiple hydrogen bond donors and acceptors in its structure suggests potential for targeted molecular interactions. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-6-2-3-7-16(15)14-29-21-11-25(17(13-26)10-20(21)27)12-22(28)24-19-9-5-4-8-18(19)23/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDMVJBZNQAWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in Compound 54) increase polarity, while alkyl chains (e.g., III-38) reduce melting points.
  • Halogen substituents () improve thermal stability but may introduce synthetic challenges.

Synthetic Accessibility :

  • The target compound’s hydroxymethyl and benzyloxy groups may require protective strategies during synthesis, similar to methods used for Compound 54 (86.6% yield via oxidation) .

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